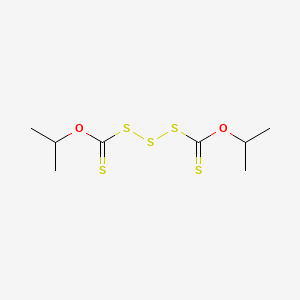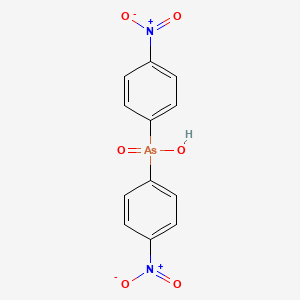
(+-)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a 3-chloro-4-fluorobenzyl group attached to a bornanamine structure, with the hydrobromide salt form enhancing its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide typically involves a multi-step process. One common method includes the reaction of 3-chloro-4-fluorobenzyl chloride with bornanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluoroaniline
- 3-Chloro-4-fluorophenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
(±)-endo-N-(3-Chloro-4-fluorobenzyl)-2-bornanamine hydrobromide is unique due to its specific structural features, such as the combination of the bornanamine backbone with the 3-chloro-4-fluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
24629-66-1 |
|---|---|
分子式 |
C17H24BrClFN |
分子量 |
376.7 g/mol |
IUPAC名 |
(3-chloro-4-fluorophenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;bromide |
InChI |
InChI=1S/C17H23ClFN.BrH/c1-16(2)12-6-7-17(16,3)15(9-12)20-10-11-4-5-14(19)13(18)8-11;/h4-5,8,12,15,20H,6-7,9-10H2,1-3H3;1H |
InChIキー |
PKEZEUOACBXPKO-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC(=C(C=C3)F)Cl)C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


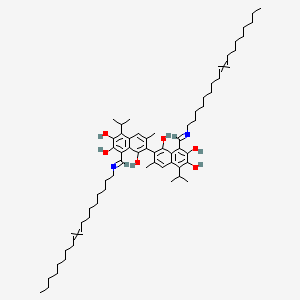
![Benzaldehydhelveticosol [German]](/img/structure/B12796572.png)

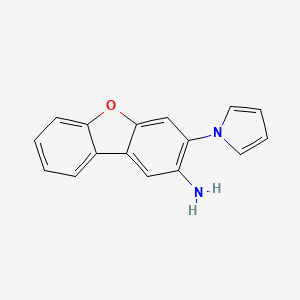
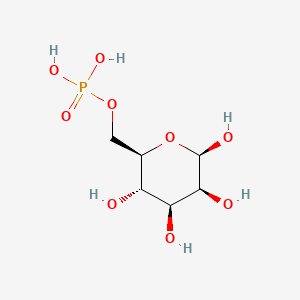
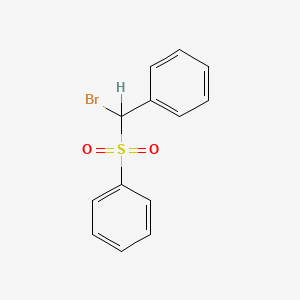
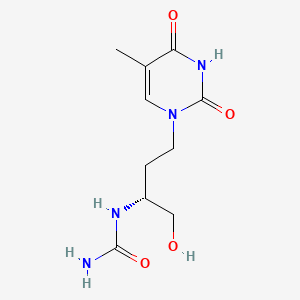
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

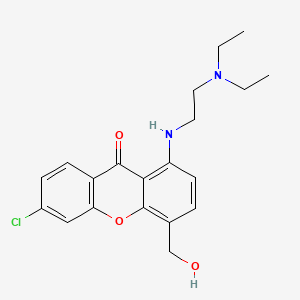
![1,1,1-Tribromo-2-[(2,2,2-tribromoethoxy)methoxy]ethane](/img/structure/B12796620.png)
